3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
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Overview
Description
3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea is a synthetic organic compound that features a complex structure with a furan ring, a pyrazine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with the pyrazine derivative.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving pyrazine or furan derivatives.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets. The furan and pyrazine rings can interact with enzymes or receptors, leading to modulation of their activity. The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}carbamate
- 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}thiourea
Uniqueness
3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyrazine rings, along with the urea moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-tert-butyl-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)18-13(19)17-9-10-12(16-7-6-15-10)11-5-4-8-20-11/h4-8H,9H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBUCBWTLLWSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NC=CN=C1C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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